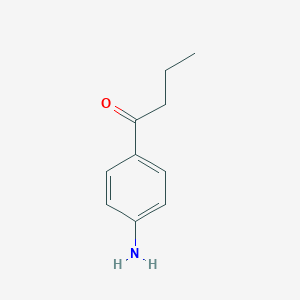
1-丁酮,1-(4-氨基苯基)-
描述
1-Butanone, 1-(4-aminophenyl)-, is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemistry of similar substances. For instance, the synthesis of derivatives and analogs of butanoic acid and butanol with aromatic amines suggests a broader context of research into aromatic amino compounds and their potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as classical peptide synthesis for the preparation of oligomers , the use of FTIR and NMR spectroscopy for structural characterization , and the design of novel pathways for microbial production . These methods indicate the complexity and precision required in synthesizing aromatic amino compounds, which would also apply to the synthesis of 1-Butanone, 1-(4-aminophenyl)-.
Molecular Structure Analysis
Crystallographic analysis is a common technique used to determine the molecular structure of synthesized compounds. For example, the derivatives of butyrate and 1,3-dioxane were characterized using single crystal X-ray diffraction, which provided detailed information about their crystal systems and unit cell dimensions . This type of analysis is crucial for understanding the molecular geometry and potential interactions within the crystal lattice.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the synthesis of a thymine derivative involving an acyclic pyrimidine analog , and the synthesis of butanol derivatives through Friedel-Crafts acylation and reduction . These reactions are indicative of the types of chemical transformations that aromatic amino compounds can undergo, which may include nucleophilic substitutions, condensations, and redox reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are explored through spectroscopic techniques and electrochemical measurements. For instance, the introduction of additional cyano groups in the dicyanobuta-1,3-dienyl fragment was found to affect the optical properties of the molecules, as revealed by UV/Vis spectroscopy . Additionally, the microbial production of 4-amino-1-butanol demonstrates the potential of engineered organisms to produce amino alcohols with specific properties .
科学研究应用
光反应研究
1-丁酮,1-(4-氨基苯基)-及其衍生物已在光反应研究中得到探索。例如,Tada、Maeda 和 Saiki (1978) 研究了环烯基苯基丁酮的紫外线照射,揭示了在中性和酸性条件下不同的产物,包括各种酮和醛的形成 (Tada, Maeda, & Saiki, 1978)。
合成工艺
该化合物已用于合成各种化学品。张(2005)描述了其在合成消炎药和可待因中的作用 (Zhang, 2005)。曾志明(2003)讨论了其在合成水溶性光引发剂中的应用 (Zeng Zhi-ming, 2003)。
化学性质探索
Da (1998) 合成了某些环戊烯衍生物并分析了其晶体结构,阐明了相关化合物的化学性质 (Da, 1998)。
连续流动合成
Viviano 等人(2011)展示了使用连续流动策略合成 4-芳基-2-丁酮的重要衍生物,突出了可扩展的合成方法 (Viviano, Glasnov, Reichart, Tekautz, & Kappe, 2011)。
环境和生物相互作用
Nishida、Iwahashi 和 Tan (1993) 在兰花中鉴定了 4-(4-羟基苯基)-2-丁酮作为吸引雄性瓜蝇的物质,表明了生态相互作用 (Nishida, Iwahashi, & Tan, 1993)。
催化应用
Asami 等人(2015)在不对称催化中使用了 1-丁酮的衍生物,说明了其在立体化学合成过程中的作用 (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015)。
生物技术生产
Prabowo 等人(2020)描述了使用经过代谢工程改造的细菌发酵生产 4-氨基-1-丁醇(药物的中间化合物),展示了衍生物的生物技术潜力 (Prabowo, Shin, Cho, Chae, & Lee, 2020)。
属性
IUPAC Name |
1-(4-aminophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCSOZSEBPZGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061884 | |
| Record name | 1-Butanone, 1-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1688-71-7 | |
| Record name | 1-(4-Aminophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1688-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanone, 1-(4-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001688717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 1-(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanone, 1-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1688-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Schiemann-type reaction in the synthesis of 4'-Aminobutyrophenone derivatives?
A1: The Schiemann-type reaction is crucial for incorporating fluorine atoms into the 4'-Aminobutyrophenone structure. This reaction involves the pyrolysis of diazonium tetrafluoroborate salts, leading to the substitution of the diazonium group with a fluorine atom []. This method is particularly relevant for synthesizing radiolabeled compounds like [18F]haloperidol, a derivative of 4'-Aminobutyrophenone, used in positron emission tomography (PET) imaging [].
Q2: How does the structure of 4'-Aminobutyrophenone lend itself to modifications that affect its pharmacological properties?
A2: 4'-Aminobutyrophenone serves as a versatile scaffold for developing compounds with varying pharmacological profiles. Its structure allows for modifications at different positions, such as the aromatic ring, the amino group, and the butyrophenone chain. These modifications can significantly impact the compound's interaction with biological targets, influencing its activity, potency, and selectivity. For instance, substituting the fluorine atom at the 4' position with other groups can alter the compound's electronic properties and lipophilicity, affecting its binding affinity and pharmacokinetic properties.
Q3: Can you provide an example of how structural modifications to 4'-Aminobutyrophenone have been explored for specific pharmacological effects?
A3: Researchers investigating butyrophenone derivatives for hypotensive activity found that modifying the aromatic ring and the amine moiety significantly influenced their pharmacological properties []. Specifically, the compound 1-(4'-fluorobenzoyl)-3-pyrrolidinyl-propane, featuring a fluorine atom on the benzoyl ring and a pyrrolidine ring replacing the amine group, exhibited promising hypotensive activity with minimal neurological side effects []. This highlights how strategic structural modifications can lead to compounds with desired pharmacological profiles.
Q4: What is the role of Friedel-Crafts acylation in synthesizing 4'-Aminobutyrophenone derivatives?
A4: Friedel-Crafts acylation provides a valuable synthetic route to access various 4'-Aminobutyrophenone derivatives, particularly those featuring substitutions on the aromatic ring. This reaction involves the acylation of an aromatic compound, such as benzene, with an acyl halide, such as γ-phthalimidobutyryl chloride, in the presence of a Lewis acid catalyst. This method allows for the introduction of a butyrophenone moiety onto the aromatic ring, providing a foundation for further structural modifications [].
Q5: How can photocyclization reactions be employed in the context of 4'-Aminobutyrophenone chemistry?
A5: Photocyclization reactions can be utilized to transform 4'-Aminobutyrophenones into 2-Aminocyclobutanols []. This reaction, driven by light, involves the formation of a new bond between the carbonyl group of the butyrophenone chain and the aromatic ring, leading to a cyclized product. This method offers a route to access structurally diverse compounds with potential biological activities from readily available 4'-Aminobutyrophenone starting materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


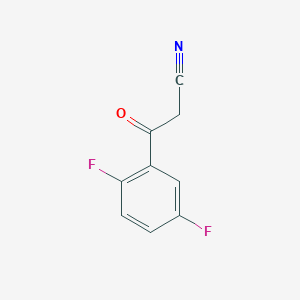
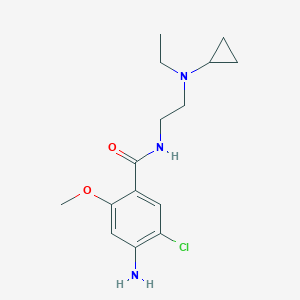
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

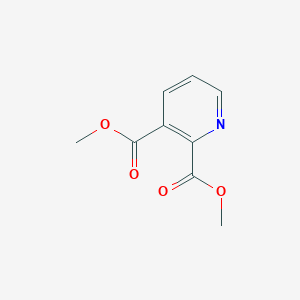
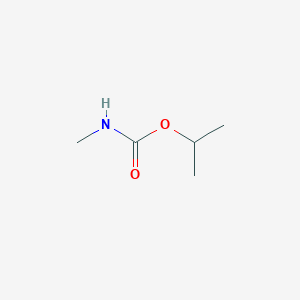
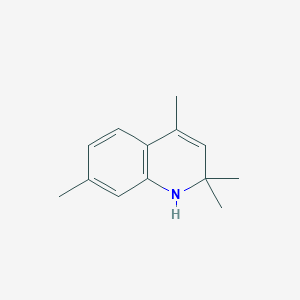


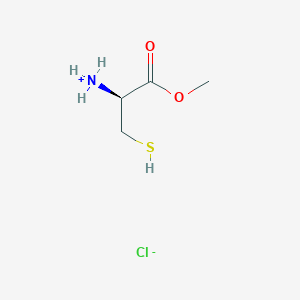

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)